Tert-butyl 5-amino-2-azabicyclo[4.2.0]octane-2-carboxylate is a bicyclic compound characterized by its unique structure that includes a tert-butyl group, an amino group, and a carboxylate moiety. The compound has the molecular formula and a molecular weight of 226.32 g/mol. Its IUPAC name is tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[4.2.0]octane-2-carboxylate, and it is identified by the CAS number 1932425-14-3 . The compound's structure features a bicyclic framework, which contributes to its biological activity and potential applications in medicinal chemistry.
The biological activity of tert-butyl 5-amino-2-azabicyclo[4.2.0]octane-2-carboxylate is primarily linked to its structural features that resemble neurotransmitters or other biologically active molecules. Compounds of this type have been investigated for their potential as:
The synthesis of tert-butyl 5-amino-2-azabicyclo[4.2.0]octane-2-carboxylate typically involves multi-step organic synthesis techniques. Common methods include:
Tert-butyl 5-amino-2-azabicyclo[4.2.0]octane-2-carboxylate has several potential applications, particularly in medicinal chemistry:
Studies examining the interactions of tert-butyl 5-amino-2-azabicyclo[4.2.0]octane-2-carboxylate with various biological targets are essential for understanding its pharmacological profile:
Several compounds share structural similarities with tert-butyl 5-amino-2-azabicyclo[4.2.0]octane-2-carboxylate, including:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Tert-butyl 5-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate | Bicyclic | Contains an oxo group instead of an amino group |
| Tert-butyl trans-2,5-diazabicyclo[4.2.0]octane | Bicyclic | Features two nitrogen atoms in the ring structure |
| (6R)-3-bromo-3-methyl-8-Oxo-7-(phenoxyacetyl)amino derivatives | Bicyclic | Contains a bromo substituent and phenoxy group |
These compounds highlight the versatility of bicyclic structures in medicinal chemistry while emphasizing the unique features of tert-butyl 5-amino-2-azabicyclo[4.2.0]octane-2-carboxylate, particularly its specific amino and carboxylic functionalities that could dictate its biological interactions and therapeutic potential.